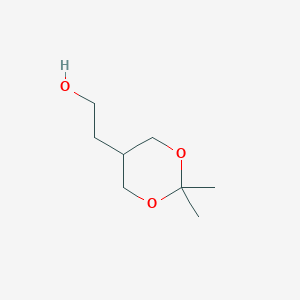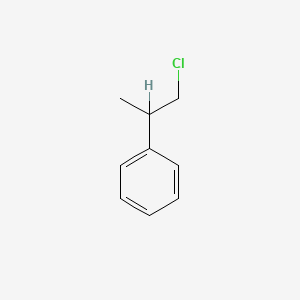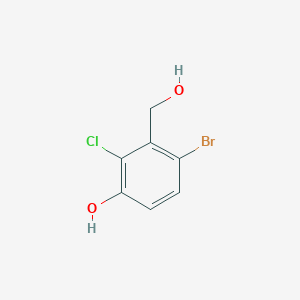
ethyl 2-(5-methyl-1H-tetrazol-1-yl)benzoate
Vue d'ensemble
Description
Ethyl 2-(5-methyl-1H-tetrazol-1-yl)benzoate is a chemical compound that belongs to the class of organic compounds known as tetrazoles . Tetrazoles are compounds containing a tetrazole ring, which is a five-membered aromatic ring made up of four nitrogen atoms and one carbon atom .
Molecular Structure Analysis
Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . Tetrazole dissolves in water, acetonitrile, etc . Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .Safety and Hazards
Tetrazoles are burst vigorously on exposed to shock, fire, and heat on friction . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide . It’s recommended not to use it for medical, clinical diagnosis or treatment, food and cosmetics, etc . For safety and health, please wear laboratory clothes, disposable gloves and masks .
Propriétés
Numéro CAS |
77177-26-5 |
|---|---|
Formule moléculaire |
C11H12N4O2 |
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
ethyl 2-(5-methyltetrazol-1-yl)benzoate |
InChI |
InChI=1S/C11H12N4O2/c1-3-17-11(16)9-6-4-5-7-10(9)15-8(2)12-13-14-15/h4-7H,3H2,1-2H3 |
Clé InChI |
JQPAALBDXTUHTI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1N2C(=NN=N2)C |
Solubilité |
17.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

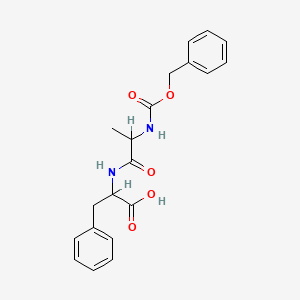
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B8809949.png)

![2-(Methylthio)-5-nitrobenzo[d]oxazole](/img/structure/B8809964.png)



![Acetaldehyde, [4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B8809991.png)
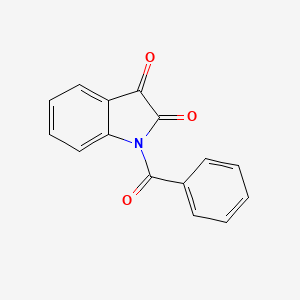

![2-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B8810000.png)
